molecular formula C16H15N3OS2 B2876446 4-(dimethylamino)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide CAS No. 476295-29-1

4-(dimethylamino)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Cat. No. B2876446
CAS RN: 476295-29-1
M. Wt: 329.44
InChI Key: PFIXPBZMGFHMKS-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, also known as DTB or DTBZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. DTBZ is a benzamide derivative that acts as a ligand for the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamines such as dopamine, norepinephrine, and serotonin into synaptic vesicles. In

Scientific Research Applications

Corrosion Inhibition

  • Benzothiazole Derivatives as Corrosion Inhibitors : Research by Hu et al. (2016) explored benzothiazole derivatives, which are chemically related to 4-(dimethylamino)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, as corrosion inhibitors for carbon steel in acidic environments. The study found that these derivatives provide effective protection against corrosion and can be adsorbed onto metal surfaces through physical and chemical means (Hu et al., 2016).

Medicinal Chemistry

  • Anti-inflammatory Drugs Based on Thiazole and Thiazoline : A study by Lynch et al. (2006) synthesized compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, which are structurally similar to the chemical . They found that some derivatives showed anti-inflammatory activity, indicating potential applications in medicinal chemistry (Lynch et al., 2006).

Neuroimaging

  • Positron Emission Tomography (PET) Imaging : Fujinaga et al. (2012) developed benzamide derivatives for PET imaging of metabotropic glutamate receptors in the brain. This research indicates the potential application of related compounds in neuroimaging and neurological research (Fujinaga et al., 2012).

Antimicrobial and Anticancer Applications

  • Antitrypanosomal Activity and Toxicity : Agnimonhan et al. (2012) explored the synthesis and characterization of thiobenzamides and derivatives, assessing their trypanocidal activity and toxicity. Their research suggests potential applications in the treatment of diseases caused by Trypanosoma parasites (Agnimonhan et al., 2012).
  • Benzamides in Drug Chemistry : Saeed et al. (2015) reported the synthesis of benzamide derivatives, investigating their biological applications, particularly in inhibiting specific enzymes. These findings highlight potential applications in drug development (Saeed et al., 2015).

Material Science

  • Generation of Structurally Diverse Library : Roman (2013) used a ketonic Mannich base derived from 2-acetylthiophene to generate a diverse library of compounds, indicating the utility of such compounds in material science for creating diverse molecular structures (Roman, 2013).

Environmental Sciences

  • Fluorescent Probe for Detecting Thiophenols : Wang et al. (2012) developed a fluorescent probe for discriminating toxic thiophenols in water samples. The study underscores the environmental applications of related compounds in monitoring and detecting hazardous substances (Wang et al., 2012).

properties

IUPAC Name

4-(dimethylamino)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c1-19(2)12-7-5-11(6-8-12)15(20)18-16-17-13(10-22-16)14-4-3-9-21-14/h3-10H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIXPBZMGFHMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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